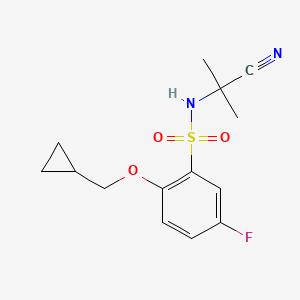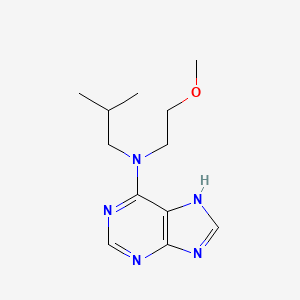
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating a variety of neurological disorders. In
Wirkmechanismus
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the receptor, N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide enhances the activity of the receptor and increases the amount of glutamate released at the synapse, leading to improved synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide can improve cognitive function and memory in animal models, as well as enhance synaptic plasticity and long-term potentiation. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide is that it is a potent and selective positive allosteric modulator of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and memory formation. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous compounds on the AMPA receptor.
Zukünftige Richtungen
There are several future directions for research on N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide. One area of focus is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of focus is the investigation of the long-term effects of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide on cognitive function and memory in animal models and humans. Additionally, the potential use of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia warrants further investigation.
Synthesemethoden
The synthesis of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide involves a multi-step process that includes the reaction of 2,6-dimethylphenol with cyclopentanone to form 2,6-dimethylcyclohexenone. This intermediate is then reacted with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with 4-chloro-2,5-dimethoxybenzoyl chloride to form N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models and has been suggested as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-6-7-16-14(10-12)15(11-13(2)21-16)17(23)22(3)19(18(20)24)8-4-5-9-19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKXUYYRYIJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C3(CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)

![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)

![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)